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3'-Demethylstaurosporinium(1+) -

3'-Demethylstaurosporinium(1+)

Catalog Number: EVT-1591760
CAS Number:
Molecular Formula: C27H25N4O3+
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-demethylstaurosporinium(1+) is conjugate acid of 3'-demethylstaurosporine. It is a conjugate acid of a 3'-demethylstaurosporine.
Overview

3'-Demethylstaurosporinium(1+) is a chemical compound classified as an indolocarbazole alkaloid, which is derived from staurosporine. It serves as a conjugate base of 3'-demethylstaurosporine, with the CAS number 126456-06-2 . This compound is notable for its biological activity and potential applications in scientific research.

Source and Classification

3'-Demethylstaurosporinium(1+) originates from natural sources, primarily from the fermentation of certain fungi. Staurosporine, the parent compound, is known for its role as a potent inhibitor of protein kinases, which has implications in cancer research and treatment. The classification of 3'-demethylstaurosporinium(1+) places it within the broader category of alkaloids, specifically those derived from indole structures, which are known for their diverse pharmacological effects .

Synthesis Analysis

Methods

The synthesis of 3'-demethylstaurosporinium(1+) can be achieved through various methods, including total synthesis and semi-synthesis from staurosporine. The total synthesis involves constructing the molecule from simpler organic compounds through a series of chemical reactions. Semi-synthetic methods typically involve modifying staurosporine to produce 3'-demethylstaurosporinium(1+), often using techniques such as demethylation or selective reduction.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity. Advanced techniques such as chromatography are commonly employed to purify the final product. The specific reaction pathways can vary widely depending on the starting materials and desired outcomes.

Molecular Structure Analysis

Structure

The molecular structure of 3'-demethylstaurosporinium(1+) features an indolocarbazole core with specific functional groups that contribute to its biological activity. The compound's structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₂O₄
  • Molecular Weight: Approximately 318.35 g/mol

Data

The structural analysis reveals that the compound possesses multiple stereocenters, contributing to its complex three-dimensional conformation. This conformation is essential for its interaction with biological targets such as protein kinases .

Chemical Reactions Analysis

Reactions

3'-Demethylstaurosporinium(1+) participates in various chemical reactions that are crucial for its biological function. Notably, it can undergo phosphorylation reactions, which are vital for its role as a kinase inhibitor.

Technical Details

The reactivity of this compound can be influenced by factors such as pH and the presence of other chemical species. For instance, in acidic conditions, the protonation state may affect its binding affinity to target proteins. Additionally, studies have shown that modifications to the indolocarbazole structure can enhance or diminish its reactivity .

Mechanism of Action

Process

The mechanism of action of 3'-demethylstaurosporinium(1+) primarily involves inhibition of protein kinases. By binding to the ATP-binding site of these enzymes, it prevents phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell growth and proliferation.

Data

Research indicates that this compound exhibits significant selectivity towards certain kinases, making it a valuable tool in cancer research. Its potency is often compared to other known kinase inhibitors, highlighting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of electrophilic centers within its structure.

Relevant analyses suggest that understanding these properties is crucial for optimizing its use in laboratory settings and potential therapeutic applications.

Applications

Scientific Uses

3'-Demethylstaurosporinium(1+) has several applications in scientific research:

  • Cancer Research: As a potent kinase inhibitor, it is used to study signaling pathways involved in cancer cell proliferation.
  • Drug Development: Its structure serves as a template for developing new therapeutic agents targeting specific kinases.
  • Biochemical Studies: Employed in assays to investigate kinase activity and regulation within cellular systems.
Introduction to 3'-Demethylstaurosporinium(1+) in Academic Research

3'-Demethylstaurosporinium(1+) represents a structurally modified derivative of the foundational kinase inhibitor staurosporine, a microbial alkaloid renowned for its potent ATP-competitive kinase inhibition. This monodemethylated analog has emerged as a critical probe in chemical biology for dissecting structure-activity relationships (SAR) within the indolocarbazole family. Research focuses on its altered electronic configuration and steric profile compared to staurosporine, which profoundly influences target selectivity and binding kinetics. Its study bridges medicinal chemistry and enzymology, offering insights into the tunability of natural product scaffolds for therapeutic discovery.

Nomenclature and Structural Classification in Alkaloid Research

The systematic naming of 3'-Demethylstaurosporinium(1+) follows IUPAC conventions for complex heterocyclic alkaloids. Its designation reflects both structural features and ionic state:

  • Systematic IUPAC Name: The cationic species is formally named as (7S,8R,8aR)-6,7,8,8a-Tetrahydro-7-hydroxy-8-methyl-9H-bisindolo[2,3-a:2',3'-g]carbazol-9-ylium, emphasizing stereochemistry, ring fusion, and the quaternary nitrogen generating the positive charge [3] [5].
  • Alternative Designations: It is commonly referenced as 3'-Demethylstaurosporine cation or 3'-Norstaurosporinium(1+). The PubChem CID 10049525 catalogues it under the neutral precursor form, 3'-Demethylstaurosporine (C₂₇H₂₄N₄O₃), acknowledging its origin [1].
  • Molecular Formula & Mass: The cationic form derives from C₂₇H₂₅N₄O₃⁺ (exact mass for M⁺: 453.1923 Da), resulting from the loss of a methyl group from the parent staurosporine (C₂₈H₂₆N₄O₃) and protonation.

Table 1: Nomenclature Components of 3'-Demethylstaurosporinium(1+)

Nomenclature TypeDesignationSignificance
Systematic IUPAC Name(7S,8R,8aR)-6,7,8,8a-Tetrahydro-7-hydroxy-8-methyl-9H-bisindolo[2,3-a:2',3'-g]carbazol-9-yliumDefines core structure, stereocenters, and ionic state
Common Synonym3'-Demethylstaurosporine cationLinks to biosynthetic origin and structural relationship
Precursor Neutral Form (PubChem)3'-Demethylstaurosporine (CID 10049525)Identifier in chemical databases
Molecular Formula (Cation)C₂₇H₂₅N₄O₃⁺Specifies elemental composition and charge state

Structural Classification:3'-Demethylstaurosporinium(1+) is a true heterocyclic alkaloid characterized by a complex pentacyclic bisindolocarbazole scaffold. Key classification features include:

  • Core Heterocyclic System: It belongs to the indolocarbazole alkaloid family, featuring two indole units fused to a central pyrrole ring (carbazole core). This planar, aromatic system facilitates intercalation and π-stacking interactions with biological targets [6] [9].
  • Chirality: The molecule possesses specific stereocenters (e.g., 7S, 8R, 8aR), crucial for its three-dimensional conformation and biological activity. The glycosidic linkage common in many indolocarbazoles like rebeccamycin is absent; instead, staurosporine derivatives feature a fused lactam ring system.
  • Ionic State: The quaternary nitrogen (N⁺-H) within the central pyrrole ring generates a permanent positive charge at physiological pH. This contrasts with many alkaloids bearing tertiary amines whose protonation state is pH-dependent. Demethylation specifically occurs at the N-3' position of the lactam-bearing indole moiety, replacing a -CH₃ group with -H [1].
  • Biosynthetic Origin: As a true alkaloid, it is biosynthetically derived from tryptophan via dimerization and intricate oxidative coupling and methylation steps. The demethylation represents a post-biosynthetic modification altering the native methylated structure [6] [10].

Significance of Demethylation in Staurosporine Derivatives

The removal of the N-3' methyl group in 3'-Demethylstaurosporinium(1+) induces significant electronic, steric, and pharmacokinetic consequences compared to staurosporine:

  • Electronic and Steric Perturbations:
  • Loss of the moderately electron-donating methyl group increases the electron deficiency of the adjacent indole nitrogen. This enhances the partial positive charge on the nearby quaternary nitrogen (N-9) in the central ring, potentially strengthening electrostatic interactions with negatively charged phosphate groups or amino acid residues (e.g., Asp, Glu) in the kinase ATP-binding pocket.
  • Removal of the methyl group reduces steric bulk near the lactam moiety. This minor cavity enlargement can subtly alter the orientation of the molecule within the kinase binding cleft, impacting hydrogen bonding networks (e.g., involving the lactam carbonyl) and van der Waals contacts. SAR studies across demethylated analogs suggest these changes can lead to unexpected gains or losses in potency against specific kinases, highlighting the context-dependence of N-methylation [4].
  • Impact on Target Engagement and Selectivity:
  • While staurosporine is notoriously promiscuous, demethylation can subtly modulate kinase inhibition profiles. The altered electronic density and sterics can disrupt optimal binding to some kinases while potentially improving fit or residence time for others. Research indicates that 3'-Demethylstaurosporinium(1+) may exhibit distinct patterns of inhibition against specific PKC isoforms or tyrosine kinases like Src compared to its methylated counterpart, although it generally retains broad-spectrum activity.
  • The cationic nature, shared with staurosporine, remains crucial for anchoring the molecule near the conserved lysine residue in the ATP-binding site via electrostatic attraction. The demethylation-induced electronic shift might fine-tune this interaction strength.
  • Physicochemical and ADME Implications:
  • N-Demethylation typically increases compound hydrophilicity by removing a hydrophobic methyl group and enhancing the polarity of the exposed nitrogen. This can be quantified by a slight decrease in LogP compared to staurosporine.
  • Increased hydrophilicity may improve aqueous solubility, potentially beneficial for formulation. However, it might also alter membrane permeability and cellular uptake kinetics, impacting intracellular concentrations and observed cytotoxicity in cell-based assays [4].
  • The site of demethylation (N-3') could influence metabolic susceptibility. While the parent staurosporine undergoes extensive hepatic metabolism (e.g., via CYP3A4), demethylation at N-3' might protect it from certain oxidative demethylations or redirect metabolic pathways.

Table 2: Comparative Analysis of Staurosporine and 3'-Demethylstaurosporinium(1+)

PropertyStaurosporine (C₂₈H₂₆N₄O₃)3'-Demethylstaurosporinium(1+) (C₂₇H₂₅N₄O₃⁺)Biological Consequence
N-3' Methyl GroupPresent (-CH₃)Absent (-H)Altered electronic density, reduced steric bulk
Charge at N-9Permanent positive chargePermanent positive charge (enhanced partial +)Potentially stronger electrostatic target interactions
LogP (Estimated)Higher (~3.5-4.0)Slightly Lower (~3.2-3.7)Increased hydrophilicity; Altered membrane permeation
Kinase Binding ProfileBroad, potent inhibitionModulated spectrum (varies by kinase)Potential for altered selectivity; SAR probe
Metabolic Vulnerability (N-Demethylation)Susceptible at multiple sitesN-3' site protected; Altered metabolic pathwaysPossible differences in clearance and metabolite profile

Research Gaps in Post-Biosynthetic Modifications of Indolocarbazole Alkaloids

Despite advances in characterizing 3'-Demethylstaurosporinium(1+) itself, significant knowledge gaps persist regarding its biogenesis and the enzymatic machinery driving analogous modifications in indolocarbazoles:

  • Elusive Demethylation Pathways:
  • The specific enzyme(s) responsible for the N-3' demethylation in the producing organism (e.g., Streptomyces sp.) remain unidentified. While cytochrome P450 monooxygenases (CYPs) are prime candidates for oxidative N-demethylations, analogous to those modifying other alkaloids like caffeine or morphine, no CYP has been definitively linked to staurosporine derivative demethylation. Heterologous expression of putative staurosporine biosynthetic gene clusters often yields the methylated parent compound, suggesting the demethylase might be encoded elsewhere or require specific activation [4].
  • The chemical mechanism (oxidative vs. non-oxidative) is unconfirmed. Oxidative demethylation by CYPs would produce formaldehyde as a by-product. Alternative mechanisms involving specialized methyltransferases operating in reverse or hydrolytic enzymes are theoretically possible but lack empirical support.
  • Enzyme Promiscuity and Specificity:
  • Understanding the structural determinants dictating enzyme selectivity for N-3' versus other potential methylation sites (e.g., N-6, N-7, O-7) on the staurosporine scaffold is limited. This knowledge is crucial for biocatalyst engineering. Does the demethylase recognize the entire macrocyclic structure or a specific local chemical environment around N-3'?
  • The potential promiscuity of demethylating enzymes towards other indolocarbazole substrates (e.g., rebeccamycin, K252a analogs) is unexplored. Identifying broad-spectrum demethylases could provide versatile biocatalytic tools [4].
  • Functional Role in Producing Organisms:
  • The biological rationale for demethylation in the microbial producer is unclear. Is it a detoxification mechanism? Does it modulate autotoxicity? Does the demethylated product serve a signaling function distinct from staurosporine? Connecting the modification to a physiological advantage for the microbe is a significant gap.
  • The regulation of the demethylation step within the secondary metabolic cascade is unknown. Is it constitutive or induced by specific environmental cues?
  • Engineering Biosynthesis:
  • Exploiting demethylases for biocatalytic production of defined demethylated analogs is hampered by the lack of identified and characterized enzymes. Access to such enzymes would enable greener, more specific alternatives to chemical N-demethylation, which can lack regioselectivity and generate by-products.
  • Pathway engineering in heterologous hosts to overproduce 3'-Demethylstaurosporinium(1+) or novel analogs requires integrating the missing demethylation step. Current efforts are hindered by the "missing enzyme" problem. Swapping tailoring domains (like those adding putrescine in other systems [4]) remains unexplored for staurosporine demethylation.
  • Comprehensive Analytical Profiling:
  • Systematic studies applying advanced multi-omics (transcriptomics, proteomics, metabolomics) to wild-type vs. mutant strains of staurosporine producers, specifically seeking candidates for demethylases and characterizing the full spectrum of modified products (including minor demethylated variants beyond the 3'-isomer), are lacking.
  • Development of sensitive analytical techniques (e.g., advanced LC-MS/MS fragmentation libraries) specifically tailored to distinguish and quantify all possible regioisomeric demethylated staurosporine derivatives in complex microbial extracts is needed for comprehensive pathway analysis.

Table 3: Key Research Gaps and Proposed Approaches for Indolocarbazole Demethylation

Research Gap AreaSpecific Unanswered QuestionPotential Investigative Approach
Enzyme IdentificationWhich enzyme catalyzes N-3' demethylation?Comparative genomics/transcriptomics of S. sp. strains ± demethylation; Activity-based protein profiling; Heterologous expression screening
MechanismIs demethylation oxidative (CYP-mediated) or via another route?Isotope labeling studies (¹⁸O₂, H₂¹⁸O); Detection of formaldehyde; In vitro reconstitution with candidate enzymes
Enzyme SpecificityWhy N-3' selectivity? Can it demethylate other indolocarbazoles/sites?Enzyme kinetics with diverse substrates; Structural biology (X-ray crystallography of enzyme-substrate complexes)
Biological RoleWhat is the physiological function for the producer organism?Gene knockout and phenotype analysis (sensitivity, competitiveness); Metabolite profiling under stress
Biosynthetic EngineeringHow to incorporate demethylation into heterologous production pathways?Identification & co-expression of demethylase gene; Pathway refactoring in optimized hosts
Analytical ProfilingHow to detect and quantify all minor demethylated regioisomers effectively?Development of isomer-specific MS/MS signatures; Synthetic standards for all isomers; Advanced NMR methods

These unresolved questions highlight 3'-Demethylstaurosporinium(1+) not just as a tool for kinase research, but as a focal point for deeper exploration into the enzymatic tailoring and ecological significance of complex alkaloid diversification.

Properties

Product Name

3'-Demethylstaurosporinium(1+)

IUPAC Name

[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-methylazanium

Molecular Formula

C27H25N4O3+

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C27H24N4O3/c1-27-25(32)16(28-2)11-19(34-27)30-17-9-5-3-7-13(17)21-22-15(12-29-26(22)33)20-14-8-4-6-10-18(14)31(27)24(20)23(21)30/h3-10,16,19,25,28,32H,11-12H2,1-2H3,(H,29,33)/p+1/t16-,19-,25-,27+/m1/s1

InChI Key

YFYYWLWHOINTHH-FCHZLITKSA-O

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)O

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)O

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